molecular formula C18H14N2O5 B14146497 N-Benzoyl-7-methoxy-2-oxo-2H-1-benzopyran-3-carbohydrazide CAS No. 7047-30-5

N-Benzoyl-7-methoxy-2-oxo-2H-1-benzopyran-3-carbohydrazide

Cat. No.: B14146497
CAS No.: 7047-30-5
M. Wt: 338.3 g/mol
InChI Key: XMHWMYQNPUERGQ-UHFFFAOYSA-N
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Description

N-Benzoyl-7-methoxy-2-oxo-2H-1-benzopyran-3-carbohydrazide is a chemical compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzoyl-7-methoxy-2-oxo-2H-1-benzopyran-3-carbohydrazide typically involves the reaction of 7-methoxy-2-oxo-2H-1-benzopyran-3-carbohydrazide with benzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-Benzoyl-7-methoxy-2-oxo-2H-1-benzopyran-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into its reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions where the benzoyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-Benzoyl-7-methoxy-2-oxo-2H-1-benzopyran-3-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Benzoyl-7-methoxy-2-oxo-2H-1-benzopyran-3-carbohydrazide involves its interaction with specific molecular targets. The compound can act as a fluorescent chemosensor, where it binds to metal ions such as copper (Cu²⁺) and exhibits a “turn-off” fluorescence response . This interaction is based on intramolecular charge transfer (ICT) mechanisms, where the electron-donating and electron-withdrawing groups modulate the fluorescence properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzoyl-7-methoxy-2-oxo-2H-1-benzopyran-3-carbohydrazide is unique due to its specific structural features, such as the benzoyl and methoxy groups, which enhance its fluorescence properties and make it highly selective for certain metal ions. This selectivity and sensitivity make it a valuable tool in various scientific applications.

Properties

CAS No.

7047-30-5

Molecular Formula

C18H14N2O5

Molecular Weight

338.3 g/mol

IUPAC Name

N-benzoyl-7-methoxy-2-oxochromene-3-carbohydrazide

InChI

InChI=1S/C18H14N2O5/c1-24-13-8-7-12-9-14(18(23)25-15(12)10-13)17(22)20(19)16(21)11-5-3-2-4-6-11/h2-10H,19H2,1H3

InChI Key

XMHWMYQNPUERGQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)N(C(=O)C3=CC=CC=C3)N

Origin of Product

United States

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